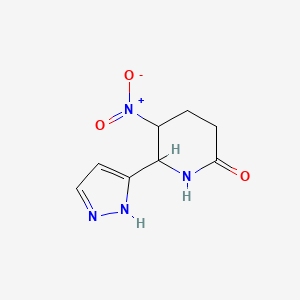![molecular formula C13H16N2O3 B6600637 (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 1355216-31-7](/img/structure/B6600637.png)
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione, also known as BHD, is a synthetic compound that has been used in various scientific applications. BHD is a derivative of piperazine, a cyclic compound that is composed of two nitrogen atoms and three carbon atoms connected in a ring-like structure. BHD has been extensively studied due to its ability to interact with various proteins, enzymes, and other biological molecules. This article will focus on the synthesis of BHD, its scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been used in various scientific applications due to its ability to interact with various proteins, enzymes, and other biological molecules. For example, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin. (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has also been used in studies of the enzyme cytochrome P450, which is involved in drug metabolism. Additionally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been used in studies of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is believed to act as a substrate for various enzymes, including tyrosinase, cytochrome P450, and acetylcholinesterase. When (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione binds to these enzymes, it induces a conformational change in the enzyme, which results in a change in the enzyme’s activity. This conformational change is believed to be responsible for the biological effects of (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione.
Biochemical and Physiological Effects
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been shown to have various biochemical and physiological effects. For example, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has also been shown to inhibit the activity of cytochrome P450, which is involved in drug metabolism. Additionally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione in laboratory experiments has several advantages. (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is highly reactive, making it useful for studies of various enzymes. However, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione also has several limitations. (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is not very stable and can easily decompose, making it difficult to store and use in laboratory experiments. Additionally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is a synthetic compound and its effects on biological systems may not be completely understood.
Orientations Futures
There are several possible future directions for the use of (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione in scientific research. (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione could be further studied for its potential use as an inhibitor of tyrosinase, cytochrome P450, and acetylcholinesterase. Additionally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione could be studied for its potential use as a drug delivery system or as a substrate for other enzymes. Finally, (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione could be studied for its potential use in the development of new drugs or treatments for various diseases.
Méthodes De Synthèse
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione can be synthesized through a two-step process, which involves the reaction of a piperazine-2,5-dione derivative with benzyl bromide and a base. In the first step, the piperazine-2,5-dione derivative is reacted with benzyl bromide in the presence of a base such as triethylamine to form a benzylated piperazine-2,5-dione derivative. In the second step, the benzylated piperazine-2,5-dione derivative is reacted with 1-hydroxyethyl bromide in the presence of a base such as triethylamine to form (3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione.
Propriétés
IUPAC Name |
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-MIMYLULJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)




![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
